molecular formula C7H12Br2O B15447127 1-Bromo-2-(2-bromoethoxy)cyclopentane CAS No. 63381-49-7

1-Bromo-2-(2-bromoethoxy)cyclopentane

Cat. No.: B15447127
CAS No.: 63381-49-7
M. Wt: 271.98 g/mol
InChI Key: DOQLAABNQKNNAB-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-bromoethoxy)cyclopentane is a bifunctional organic compound that serves as a versatile alkylating agent and synthetic intermediate in advanced research. This molecule features two distinct bromide leaving groups: one situated on a cyclopentane ring and the other on a flexible ethoxy side chain. This structural motif allows for sequential and selective substitution reactions, making it a valuable building block for constructing more complex, conformationally constrained architectures . In pharmaceutical research, this compound is principally investigated as a key precursor for the synthesis of novel active molecules. The cyclopentane ring can be used to introduce a rigid, three-dimensional scaffold into a target structure, which is a valuable strategy in medicinal chemistry for probing biological activity . Concurrently, the bromoethoxy chain can function as a linker to attach other pharmacophores or to improve aqueous solubility. Its reactivity is typical of alkyl halides, undergoing nucleophilic substitution (SN2) with a wide range of nucleophiles including amines, thiols, and stabilized carbons . Beyond drug discovery, this chemical serves as a critical monomer and cross-linking agent in polymer science. It can be utilized in step-growth polymerization to create polyethers or in the functionalization of existing polymer chains to modify their physical properties and introduce reactive handles for further conjugation . Please note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a well-ventilated laboratory environment, wearing suitable protective equipment, as it is expected to be harmful upon contact with skin or if inhaled .

Properties

CAS No.

63381-49-7

Molecular Formula

C7H12Br2O

Molecular Weight

271.98 g/mol

IUPAC Name

1-bromo-2-(2-bromoethoxy)cyclopentane

InChI

InChI=1S/C7H12Br2O/c8-4-5-10-7-3-1-2-6(7)9/h6-7H,1-5H2

InChI Key

DOQLAABNQKNNAB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)Br)OCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 1-bromo-2-(2-bromoethoxy)cyclopentane with structurally or functionally related brominated cyclopentane derivatives and linear bromoalkanes.

1-Bromo-2-fluorocyclopentane (CAS 51422-72-1)

  • Structure : A cyclopentane ring with bromine and fluorine substituents at positions 1 and 2, respectively.
  • Key Differences :
    • Substituent Effects : The fluorine atom is less electronegative than bromine but smaller in size, leading to reduced steric hindrance. This impacts reaction pathways; fluorine is less likely to act as a leaving group compared to bromine.
    • Reactivity : Fluorine’s strong C-F bond makes this compound less reactive in substitution reactions compared to brominated analogs.
    • Applications : Primarily used in medicinal chemistry for fluorine’s metabolic stability, whereas brominated derivatives are favored in cross-coupling reactions .

(2-Bromoethyl)cyclopentane (CAS 18928-94-4)

  • Structure : Cyclopentane with a bromoethyl (-CH₂CH₂Br) substituent.
  • Key Differences: Substituent Type: The absence of an ether oxygen reduces polarity, leading to lower solubility in polar solvents (e.g., water or DMF). Safety: Both compounds require careful handling due to bromine’s toxicity, but the ethoxy group in the target compound may increase skin permeability .

1-Bromopentane (CAS 110-53-2)

  • Structure : A linear bromoalkane (CH₃(CH₂)₄Br).
  • Key Differences :
    • Cyclic vs. Linear : The cyclopentane ring imposes steric constraints, reducing conformational flexibility compared to 1-bromopentane.
    • Boiling Point : Linear bromoalkanes like 1-bromopentane (BP: ~129°C) typically have lower boiling points than brominated cyclopentanes due to weaker intermolecular forces.
    • Applications : 1-Bromopentane is widely used as a solvent or alkylating agent, whereas the target compound’s cyclic structure makes it more suitable for stereoselective syntheses .

1-Bromo-2-(2-bromoethoxy)ethane (CAS 5414-19-7)

  • Structure : A linear di-brominated ether (BrCH₂CH₂OCH₂CH₂Br).
  • Key Differences :
    • Cyclic vs. Linear Backbone : The cyclopentane ring in the target compound introduces ring strain and stereochemical complexity, which can influence reaction outcomes.
    • Reactivity : Both compounds serve as bifunctional alkylating agents, but the cyclic structure may limit accessibility in certain catalytic systems compared to the linear analog .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
1-Bromo-2-(2-bromoethoxy)cyclopentane Not Provided C₇H₁₂Br₂O 280.98 Br (C1), Br-O-CH₂CH₂ (C2) Organic synthesis intermediate
1-Bromo-2-fluorocyclopentane 51422-72-1 C₅H₈BrF 179.03 Br (C1), F (C2) Medicinal chemistry
(2-Bromoethyl)cyclopentane 18928-94-4 C₇H₁₃Br 177.09 Br-CH₂CH₂ (C2) Alkylation reactions
1-Bromopentane 110-53-2 C₅H₁₁Br 151.05 Br (terminal) Solvent, alkylating agent
1-Bromo-2-(2-bromoethoxy)ethane 5414-19-7 C₄H₈Br₂O 247.92 Br-CH₂CH₂-O-CH₂CH₂-Br Bifunctional alkylation

Q & A

Q. What are the recommended synthetic strategies for preparing 1-Bromo-2-(2-bromoethoxy)cyclopentane in high purity?

  • Methodological Answer : The synthesis typically involves bromination of cyclopentane derivatives or substitution reactions. For example:

Nucleophilic Substitution : React 2-(2-hydroxyethoxy)cyclopentanol with PBr₃ or HBr under anhydrous conditions. The hydroxyl group is replaced by bromine, yielding the bromoethoxy derivative. Use polar aprotic solvents (e.g., DMF) and temperatures between 0–25°C to minimize side reactions .

Stepwise Bromination : Introduce bromine sequentially. First, brominate cyclopentane at the 1-position using N-bromosuccinimide (NBS) under radical initiation. Then, introduce the 2-bromoethoxy group via alkylation of ethylene oxide derivatives followed by bromination .
Purification : Fractional distillation (for liquid products) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity.

Q. What analytical techniques are critical for characterizing 1-Bromo-2-(2-bromoethoxy)cyclopentane?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituents on the cyclopentane ring. The ethoxy group’s methylene protons appear as a triplet (~δ 3.5–4.0 ppm), while cyclopentane protons show multiplet patterns (~δ 1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z ~293 for C₇H₁₁Br₂O) and fragmentation patterns (e.g., loss of Br or ethoxy groups) .
  • IR Spectroscopy : C-Br stretching vibrations (~500–700 cm⁻¹) and C-O-C ether linkages (~1100 cm⁻¹) validate functional groups .

Q. How can researchers optimize the yield of 1-Bromo-2-(2-bromoethoxy)cyclopentane in substitution reactions?

  • Methodological Answer :
  • Solvent Choice : Use polar aprotic solvents (e.g., DMSO, DMF) to stabilize transition states in SN2 reactions .
  • Temperature Control : Maintain temperatures below 30°C to prevent elimination byproducts (e.g., cyclopentene derivatives).
  • Catalysts : Add catalytic KI to enhance bromide ion nucleophilicity via the “Finkelstein reaction” mechanism .

Advanced Research Questions

Q. How does the stereochemistry of 1-Bromo-2-(2-bromoethoxy)cyclopentane influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The compound has two chiral centers (C1 and C2), leading to four stereoisomers. Steric hindrance and electronic effects vary with configuration:
  • Cis Isomers : The bromine and ethoxy groups on the same face may hinder nucleophilic attack at C1, favoring elimination over substitution .
  • Trans Isomers : Reduced steric clash allows smoother participation in Suzuki-Miyaura couplings (e.g., with Pd catalysts).
    Analysis : Chiral HPLC (Chiralpak® columns) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) resolves enantiomers .

Q. What mechanistic pathways dominate in the elimination reactions of 1-Bromo-2-(2-bromoethoxy)cyclopentane under basic conditions?

  • Methodological Answer :
  • E2 Elimination : Strong bases (e.g., KOtBu) in aprotic solvents (DMSO) favor β-hydrogen abstraction, producing 1,2-cyclopentadiene derivatives. The reaction follows Zaitsev’s rule, prioritizing more substituted alkenes .
  • Competing SN2 Pathways : Polar protic solvents (e.g., ethanol) and weaker bases (NaOH) favor substitution, yielding diols or ethers.
    Kinetic Studies : Monitor product ratios via GC-MS to quantify pathway dominance under varying conditions .

Q. How can researchers resolve contradictions in reported reaction outcomes (e.g., varying yields or byproducts)?

  • Methodological Answer : Discrepancies often arise from:
  • Trace Moisture : Hydrolysis of bromo groups produces cyclopentanol derivatives. Use molecular sieves or strict anhydrous conditions .
  • Catalyst Purity : Pd catalysts contaminated with phosphine ligands may alter coupling efficiency. Pre-purify catalysts via recrystallization .
    Troubleshooting : Replicate experiments with controlled variables (solvent, temperature) and characterize intermediates via in-situ IR or NMR .

Q. What are the environmental stability profiles of 1-Bromo-2-(2-bromoethoxy)cyclopentane under different storage conditions?

  • Methodological Answer :
  • Light Sensitivity : UV-Vis studies show degradation via homolytic C-Br bond cleavage. Store in amber glass under inert gas (N₂/Ar) .
  • Thermal Stability : TGA analysis indicates decomposition above 150°C. Avoid prolonged heating during synthesis .
  • Humidity : Hydrolysis rates increase at RH >60%. Use desiccants (silica gel) in storage environments .

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